molecular formula C20H39FO2 B13323928 tert-Butyl 16-fluorohexadecanoate

tert-Butyl 16-fluorohexadecanoate

Cat. No.: B13323928
M. Wt: 330.5 g/mol
InChI Key: FARAWSQJLOZIOG-UHFFFAOYSA-N
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Description

tert-Butyl 16-fluorohexadecanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group and a fluoro-substituted hexadecanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 16-fluorohexadecanoate typically involves the esterification of 16-fluorohexadecanoic acid with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, typically at room temperature, to avoid the formation of side products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as increased efficiency, better control over reaction conditions, and reduced environmental impact . The use of tert-butyl alcohol and 16-fluorohexadecanoic acid in a continuous flow setup can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 16-fluorohexadecanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorohexadecanoic acid, while reduction can produce fluorohexadecanol.

Scientific Research Applications

tert-Butyl 16-fluorohexadecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 16-fluorohexadecanoate involves its interaction with biological membranes and enzymes. The fluoro group can enhance the compound’s lipophilicity, allowing it to integrate into lipid bilayers more effectively. This can affect membrane fluidity and permeability, influencing various cellular processes . Additionally, the ester group can be hydrolyzed by esterases, releasing the active fluorohexadecanoic acid, which can interact with specific molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 16-chlorohexadecanoate
  • tert-Butyl 16-bromohexadecanoate
  • tert-Butyl 16-iodohexadecanoate

Uniqueness

tert-Butyl 16-fluorohexadecanoate is unique due to the presence of the fluoro group, which imparts distinct chemical and physical properties. The fluoro group is highly electronegative, leading to increased stability and resistance to metabolic degradation compared to other halogenated analogs. This makes it particularly useful in applications where stability and longevity are crucial .

Properties

Molecular Formula

C20H39FO2

Molecular Weight

330.5 g/mol

IUPAC Name

tert-butyl 16-fluorohexadecanoate

InChI

InChI=1S/C20H39FO2/c1-20(2,3)23-19(22)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-21/h4-18H2,1-3H3

InChI Key

FARAWSQJLOZIOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCF

Origin of Product

United States

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